molecular formula C9H7F3N2O2 B12443132 [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Cat. No.: B12443132
M. Wt: 232.16 g/mol
InChI Key: ARDWNBYSKSOKKW-UHFFFAOYSA-N
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Description

[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

For example, a typical synthetic route might start with the condensation of a suitable aldehyde with a guanidine derivative to form the pyrimidine ring. The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound, while the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of robust catalysts and reagents that can withstand industrial conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrimidine pathways is beneficial .

Industry

In industry, the compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for specialized applications.

Mechanism of Action

The mechanism of action of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid lies in its combination of a cyclopropyl group, a trifluoromethyl group, and a pyrimidine ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-5(4-1-2-4)13-7(14-6)8(15)16/h3-4H,1-2H2,(H,15,16)

InChI Key

ARDWNBYSKSOKKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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